

# Quantitation of Brolamfetamine in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)

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Compound of Interest		
Compound Name:	Brolamfetamine	
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**Application Note** 

#### **Abstract**

This application note describes a robust and sensitive method for the quantification of **Brolamfetamine** (also known as DOB or 4-bromo-2,5-dimethoxyamphetamine) in biological matrices, such as whole blood and plasma, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). **Brolamfetamine** is a potent psychedelic phenethylamine and its accurate quantification is crucial in forensic toxicology, clinical research, and drug development. The described method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM) mode. The method has been validated for its linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine analysis.

# Introduction

**Brolamfetamine** is a substituted amphetamine known for its hallucinogenic properties, primarily acting as a potent agonist of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Its psychedelic effects are mainly mediated through the 5-HT2A receptor.[1] Given its potential for abuse and growing interest in the therapeutic potential of psychedelics, a reliable and validated analytical method for its quantification is essential. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the analysis of drugs of abuse in complex



biological matrices.[2][3][4] This application note provides a detailed protocol for the quantification of **Brolamfetamine**, which can be adapted by researchers and drug development professionals.

# Experimental Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of **Brolamfetamine** from whole blood or plasma samples.

#### Protocol:

- To 100 μL of the biological matrix (whole blood or plasma), add 200 μL of ice-cold acetonitrile containing the internal standard (Brolamfetamine-d6).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100  $\mu$ L of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

# **Liquid Chromatography**

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution program.

LC Parameters:



Parameter	Value
Column	C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temp.	40°C
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate

# **Mass Spectrometry**

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection and quantification of **Brolamfetamine** and its internal standard.

#### MS Parameters:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temp.	150°C
Desolvation Temp.	400°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr



#### MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Brolamfetamine	275.2	231.1 (Quantifier)	100	25
135.0 (Qualifier)	100	35		
Brolamfetamine- d6 (IS)	281.2	237.1	100	25

# **Quantitative Data**

The method was validated according to international guidelines, and the results are summarized in the tables below. The data presented is representative of the performance expected from this method, based on validated assays for similar amphetamine-type stimulants in whole blood.[2][3][4][5]

Table 1: Calibration Curve and Linearity

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r²)
Brolamfetamine	0.5 - 500	> 0.995

Table 2: Accuracy and Precision

QC Level	Concentration (ng/mL)	Accuracy (%)	Precision (%RSD)
LLOQ	0.5	95 - 105	< 20
Low QC	1.5	90 - 110	< 15
Mid QC	75	90 - 110	< 15
High QC	400	90 - 110	< 15

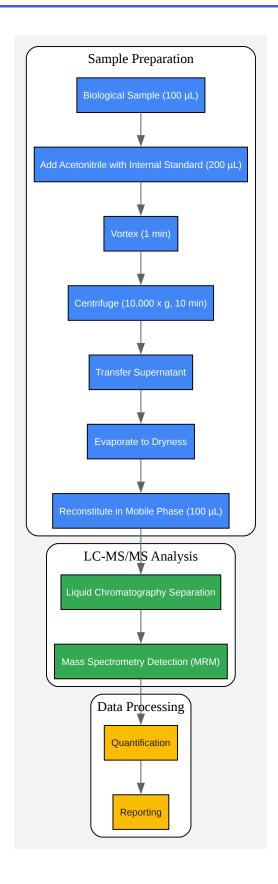


### Table 3: Lower Limits of Detection and Quantification

Parameter	Value (ng/mL)
Limit of Detection (LOD)	0.2
Lower Limit of Quantification (LLOQ)	0.5

# **Visualizations**





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Caption: Experimental workflow for **Brolamfetamine** quantification.





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Caption: Brolamfetamine's primary signaling pathway.



## Conclusion

The LC-MS/MS method presented here provides a reliable, sensitive, and specific approach for the quantification of **Brolamfetamine** in biological matrices. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and forensic toxicology. The validation data demonstrates that the method meets the criteria for accuracy, precision, and linearity, ensuring the generation of high-quality quantitative results.

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